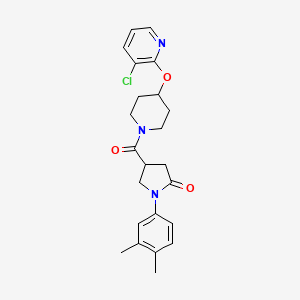
4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C23H26ClN3O3 and its molecular weight is 427.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 4-(4-((3-Chloropyridin-2-yl)oxy)piperidine-1-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one is a complex organic molecule that has gained attention in medicinal chemistry for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H26ClN3O3 with a molecular weight of approximately 427.93 g/mol. Its structure includes several functional groups that are significant for biological interactions:
- Pyrrolidinone ring
- Piperidine ring
- Chloropyridine moiety
These structural features contribute to its pharmacological properties, enhancing its ability to interact with various biological targets.
The biological activity of this compound can be attributed to its interaction with specific molecular targets, including:
- Enzyme Inhibition : The compound may inhibit enzymes involved in disease pathways, potentially affecting metabolic processes.
- Receptor Modulation : It can bind to receptors, altering signaling pathways related to cell growth and apoptosis.
Antitumor Activity
Research has indicated that compounds similar to this one exhibit notable antitumor properties. For instance, in vitro studies have demonstrated effective inhibition of cell proliferation in various cancer cell lines.
Case Study: Antitumor Efficacy
A study conducted on compounds with similar structures revealed the following IC50 values against the SJSA-1 cell line:
| Compound | IC50 (μM) | Biological Effect |
|---|---|---|
| 32 | 0.22 | Antiproliferative |
| 33 | 0.15 | Antiproliferative |
| 38 | 0.24 | Antiproliferative |
These values indicate that the compound demonstrates significant antiproliferative effects, suggesting potential use in cancer therapy .
Antimicrobial Activity
Beyond its antitumor properties, the compound may also exhibit antimicrobial activity. Research on piperidine derivatives has shown efficacy against various pathogens, including fungi such as Candida auris.
Case Study: Antifungal Properties
In a study assessing the antifungal activity of novel piperidine derivatives, it was found that:
- Compounds exhibited minimum inhibitory concentrations (MICs) ranging from 0.24 to 0.97μg/mL.
- The compounds induced apoptotic cell death and cell cycle arrest in C. auris.
This suggests that similar derivatives could serve as potential candidates for treating fungal infections .
Propriétés
IUPAC Name |
4-[4-(3-chloropyridin-2-yl)oxypiperidine-1-carbonyl]-1-(3,4-dimethylphenyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26ClN3O3/c1-15-5-6-18(12-16(15)2)27-14-17(13-21(27)28)23(29)26-10-7-19(8-11-26)30-22-20(24)4-3-9-25-22/h3-6,9,12,17,19H,7-8,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPGZAROZHBAQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)C(=O)N3CCC(CC3)OC4=C(C=CC=N4)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














